N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

This regioisomerically pure 2,4-dimethylphenoxyacetamide features an NMR-verified benzodioxane scaffold critical for reproducible SAR. The exact 2,4-dimethyl substitution pattern on the phenoxy ring avoids confounding regioisomeric variation known to cause >10-fold potency shifts. Ideal core scaffold for focused libraries targeting α-glucosidase and bacterial biofilm inhibition. Non-brominated, free 4-position for controlled optimization. Order the verified 2,4-isomer to ensure data integrity.

Molecular Formula C18H19NO4
Molecular Weight 313.3 g/mol
Cat. No. B5637339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide
Molecular FormulaC18H19NO4
Molecular Weight313.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCCO3)C
InChIInChI=1S/C18H19NO4/c1-12-3-5-15(13(2)9-12)23-11-18(20)19-14-4-6-16-17(10-14)22-8-7-21-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,19,20)
InChIKeyQRSPJLSPVISTOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide – Structural Identity and Physicochemical Baseline for Procurement


N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide (molecular formula C18H19NO4, exact mass 313.131408 g/mol) is a synthetic acetamide that integrates a 2,3-dihydro-1,4-benzodioxin-6-amine scaffold with a 2,4-dimethylphenoxyacetyl side chain [1]. The compound is catalogued in spectral databases with confirmed ¹H and ¹³C NMR profiles (DMSO‑d₆) and is supplied as a screening compound for drug-discovery programs [1]. Its closest commercially available structural isomer, the 3,4-dimethylphenoxy regioisomer, shares the identical molecular formula but differs in the methyl-substitution pattern on the phenoxy ring, which alters lipophilicity (LogP 3.63) and molecular recognition properties .

Why N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide Cannot Be Replaced by a Generic Benzodioxane Acetamide


Caution: High‑strength, comparator‑based, quantitative differential evidence for this specific compound is currently extremely sparse in the public domain; the evidence below reflects the best available data and its limitations are explicitly flagged. Within the benzodioxane‑acetamide chemotype, even subtle positional isomerism produces measurable differences in physicochemical and biological profiles. The 2,4‑dimethyl substitution on the phenoxy ring generates a distinct electronic environment and steric contour relative to the 3,4‑dimethyl regioisomer [1][2]. Regioisomeric N‑phenyl‑2‑phenoxyacetamide derivatives have been shown to exhibit >10‑fold variation in biochemical potency against structurally characterized protein targets (e.g., EthR) solely due to repositioning of substituents, making unqualified interchange within this class a source of irreproducibility [1]. Furthermore, benzodioxane‑6‑yl acetamides carrying different N‑aryl substituents display non‑overlapping enzyme‑inhibition profiles; for example, certain sulfonamide‑bearing congeners show α‑glucosidase inhibition (IC₅₀ values in the 80–100 µM range) while being essentially inactive against acetylcholinesterase, demonstrating that biological activity is highly sensitive to the precise substitution architecture [2]. These precedents indicate that replacing the target compound with a generic benzodioxane acetamide counterpart without confirming matched identity is likely to introduce uncontrolled variation in both physicochemical behaviour and biological readouts.

Quantitative Differentiation of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide – Comparator‑Based Evidence


Regioisomeric Differentiation: 2,4‑Dimethyl vs. 3,4‑Dimethyl Substitution Alters Lipophilicity and Molecular Recognition

The 2,4‑dimethylphenoxy regioisomer (target compound) is structurally differentiated from the commercially available 3,4‑dimethylphenoxy isomer . Although direct comparative bioactivity data for this exact pair are not publicly available, systematic SAR studies on N‑phenyl‑2‑phenoxyacetamide series have demonstrated that repositioning a methyl substituent from the 3‑position to the 2‑position of the phenoxy ring alters EthR inhibitory potency by over 10‑fold (IC₅₀ shift from >50 µM to ~5 µM across positional isomers) [1]. The measured LogP for the 3,4‑dimethyl isomer is 3.63 (Hit2Lead database), and the 2,4‑dimethyl pattern is predicted to modestly reduce LogP due to intramolecular shielding of the ether oxygen, providing a physicochemical differentiation that affects solubility, membrane permeability, and protein‑binding characteristics [1].

Medicinal Chemistry Physicochemical Profiling Structure–Activity Relationships

Benzodioxane Scaffold vs. Benzodioxole Isostere: Differential Impact on α‑Glucosidase Inhibition Potency

The 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl scaffold in the target compound can be contrasted with the 1,3‑benzodioxol‑5‑yl isostere found in CHEBI:108947 (N‑(1,3‑benzodioxol‑5‑yl)‑2‑(2,4‑dimethylphenoxy)acetamide). In published benzodioxane‑acetamide series, the most active α‑glucosidase inhibitors bearing the 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl sulfonamide scaffold achieved IC₅₀ values of 81.12 ± 0.13 µM and 86.31 ± 0.11 µM [1], while the benzodioxole congener CHEBI:108947 has no reported enzyme inhibition data, indicating that the saturated dioxane ring provides a distinct conformational and electronic profile. The benzodioxane oxygen atoms contribute to hydrogen‑bond acceptor capacity (tPSA = 56.8 Ų for the 3,4‑dimethyl analogue) and influence metabolic stability relative to the methylenedioxy benzodioxole system [1].

Enzyme Inhibition Antidiabetic Screening Scaffold Comparison

Distinct Antibacterial Biofilm Inhibition Profile of Benzodioxane‑6‑yl Sulfonamide‑Acetamides

Benzodioxane‑6‑yl‑containing acetamide derivatives with 4‑nitrobenzenesulfonamide substitution have been evaluated in bacterial biofilm inhibition assays. The most active compounds inhibited Escherichia coli and Bacillus subtilis biofilms, with representative derivatives showing biofilm inhibitory concentrations in the range reported as ‘rather active’ (qualitatively superior to untreated controls) and exhibiting mild hemolytic activity (<10% hemolysis at tested concentrations), suggesting a safe therapeutic window [1]. While the target compound lacks the sulfonamide motif and therefore cannot be assumed to have equivalent antibacterial activity, this evidence demonstrates that the 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl core is a productive scaffold for designing biofilm inhibitors with low cytotoxicity, supporting its selection over non‑benzodioxane alternatives for antimicrobial screening libraries [1].

Antibacterial Biofilm Inhibition Hemolytic Safety

Verified Analytical Identity: NMR Spectral Confirmation via SpectraBase Repository

The target compound has been characterized by ¹H and ¹³C NMR spectroscopy (DMSO‑d₆) and the spectra are deposited in the Wiley KnowItAll NMR Spectral Library via SpectraBase (Compound ID: CPEYGIfwQfF) [1]. This provides a verified spectroscopic fingerprint (InChIKey: QRSPJLSPVISTOR‑UHFFFAOYSA‑N) that enables definitive identity confirmation upon receipt. In contrast, the 3,4‑dimethyl regioisomer and the 4‑bromo‑2,6‑dimethyl analogue possess distinct InChIKeys and NMR signatures, meaning that procurement without spectroscopic verification risks receiving an incorrect isomer or analogue [1]. The availability of reference NMR spectra for the exact target compound reduces the analytical burden during quality‑control acceptance testing.

Analytical Chemistry Quality Control Identity Verification

Structural Differentiation from the Brominated Analogue: Halogen Absence Preserves Synthetic Versatility

The 4‑bromo‑2,6‑dimethylphenoxy analogue (CAS 449752‑46‑9, molecular weight 392.24 g/mol) is a commercially available close congener that introduces a heavy bromine atom at the 4‑position of the phenoxy ring . This bromine substitution increases molecular weight by ~79 Da (from ~313 to 392 g/mol), adds a metabolically labile aryl‑halogen bond, and creates a site susceptible to unwanted dehalogenation in biological systems. The target compound, lacking this bromine, retains a lower molecular weight (313.35 g/mol) and avoids the potential for cytochrome P450‑mediated oxidative dehalogenation, making it more suitable for primary screening cascades where metabolic stability is a key selection criterion . Additionally, the absence of bromine preserves the unsubstituted 4‑position for downstream synthetic diversification (e.g., electrophilic aromatic substitution, cross‑coupling), offering greater chemical-space expandability than the pre‑functionalized brominated analogue .

Medicinal Chemistry Synthetic Accessibility Lead Optimization

Optimal Research Application Scenarios for N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide


Regioisomer‑Controlled SAR Libraries for Phenoxyacetamide Lead Optimization

When constructing a structure–activity relationship matrix around the phenoxyacetamide pharmacophore, the exact 2,4‑dimethyl substitution pattern is critical. Published EthR inhibitor SAR data demonstrate that shifting a methyl group between the 2‑ and 3‑positions of the phenoxy ring alters potency by more than an order of magnitude [1]. Using the verified 2,4‑dimethyl regioisomer—rather than the more readily available 3,4‑dimethyl isomer—ensures that SAR interpretation is not confounded by unintended regioisomeric variation. The available NMR reference spectra enable batch‑to‑batch identity verification [2].

Benzodioxane‑Focused Enzyme Inhibition Screening (α‑Glucosidase & Biofilm Targets)

For laboratories screening compound collections against α‑glucosidase (antidiabetic target) or bacterial biofilm formation, the 2,3‑dihydro‑1,4‑benzodioxin‑6‑yl scaffold is a validated privileged structure. Benzodioxane‑6‑yl sulfonamide‑acetamide derivatives have demonstrated IC₅₀ values of ~81–86 µM against yeast α‑glucosidase and significant biofilm inhibition against E. coli and B. subtilis [1][2]. While the target compound itself is not sulfonamide‑substituted, it serves as a core scaffold for constructing focused libraries that explore the contribution of the 2,4‑dimethylphenoxy side chain to these activities.

Metabolic‑Stability‑Focused Fragment or Scaffold Replacement Programs

In programs seeking to replace metabolically labile aryl‑halogen bonds, the non‑brominated 2,4‑dimethylphenoxy target compound (MW = 313.35 g/mol) offers a cleaner alternative to the commercially available 4‑bromo‑2,6‑dimethyl analogue (MW = 392.24 g/mol). The absence of bromine eliminates a known site of CYP450‑mediated oxidative dehalogenation, making this compound a more suitable choice for early‑stage metabolic stability profiling. The free 4‑position on the phenoxy ring further allows for controlled introduction of substituents in later optimization cycles [1].

Quote Request

Request a Quote for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,4-dimethylphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.